Regioisomeric Dependency of Antiproliferative Activity: 5-Indolyl vs. 2-Indolyl Isoxazole Analogs in Colo320 and Calu-3 Cell Lines
In a direct comparative study on structurally analogous indole-isoxazole hybrids, the 5-(indol-5-yl)-3-phenylisoxazole series demonstrated preferential antiproliferative activity over the 3-(indol-2-yl)-5-phenylisoxazole series in human colon (Colo320) and lung (Calu-3) cancer cell lines [1]. While the target compound N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is an oxazole-propanamide rather than an isoxazole, this study provides the strongest available class-level evidence for the critical role of the indol-5-yl substitution pattern. The 5-indolyl series induced effector caspases-3 and -7 while retaining viability of non-cancerous bronchial smooth muscle cells (BSMC), suggesting a therapeutic window not observed with alternative regioisomers [1]. Note: The target compound lacks direct quantitative IC50 data in these specific assays, and this evidence is extrapolated from a closely related isoxazole scaffold.
| Evidence Dimension | Antiproliferative activity and caspase-3/-7 induction selectivity |
|---|---|
| Target Compound Data | No direct quantitative data available for the exact compound; inferred activity based on 5-indolyl regioisomer class. |
| Comparator Or Baseline | 3-(indol-2-yl)-5-phenylisoxazoles and 5-(indol-2-yl)-3-phenylisoxazoles (low micromolar IC50 in Colo320 and Calu-3, but with differential caspase induction and BSMC toxicity) |
| Quantified Difference | Preferential antiproliferative activity within the 5-(indol-5-yl) series; specific quantitative fold-difference not calculable without direct head-to-head data on the exact compound. |
| Conditions | Human cancer cell lines Colo320 (colon) and Calu-3 (lung); caspase-3/-7 induction assay; BSMC viability control [1]. |
Why This Matters
For procurement decisions in cancer research programs, the regioisomeric identity (5-indolyl vs. 2-indolyl) is a proven determinant of both potency and selectivity, making generic substitution a high-risk proposition despite identical molecular formula and vendor-supplied purity.
- [1] Tohid, S.F.M.; Ziedan, N.I.; Stefanelli, F.; Fogli, S.; Westwell, A.D. Synthesis and evaluation of indole-containing 3,5-diarylisoxazoles as potential pro-apoptotic antitumour agents. Bioorg. Med. Chem. Lett., 2012. View Source
